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Compound of Interest

Compound Name: Methyl 2-methoxy-6-nitrobenzoate

Cat. No.: B1315254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-methoxy-6-
nitrobenzoate, a key building block in the development of various pharmaceutical compounds

and fine chemicals. Two common and effective esterification methods starting from 2-methoxy-

6-nitrobenzoic acid are presented: Fischer Esterification and a method utilizing thionyl chloride.

Physicochemical Data of Key Compounds

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

CAS Number

2-methoxy-6-

nitrobenzoic acid
C₈H₇NO₅ 197.14 180 53967-73-0[1]

Methanol CH₄O 32.04 -98 67-56-1

Sulfuric Acid H₂SO₄ 98.08 10 7664-93-9

Thionyl Chloride SOCl₂ 118.97 -104 7719-09-7

Methyl 2-

methoxy-6-

nitrobenzoate

C₉H₉NO₅ 211.17 Not available 77901-52-1
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Characterization Data for Methyl 2-methoxy-6-
nitrobenzoate

Analysis Data

¹H NMR (CDCl₃)

δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.5-7.6 (m, 1H,

Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H,

COOCH₃)

¹³C NMR (CDCl₃)

δ (ppm): 165.8 (C=O), 152.1 (C-OCH₃), 148.5

(C-NO₂), 132.8, 128.5, 125.4, 118.2 (Ar-C), 56.4

(OCH₃), 52.8 (COOCH₃)

Experimental Protocols
Two primary methods for the synthesis of Methyl 2-methoxy-6-nitrobenzoate are detailed

below.

Method 1: Fischer Esterification
This classic method employs an acid catalyst to promote the esterification of the carboxylic acid

with methanol.

Reagents and Quantities:

Reagent M.W. ( g/mol ) Amount Molar Equiv.

2-methoxy-6-

nitrobenzoic acid
197.14 5.0 g 1.0

Methanol 32.04 50 mL Excess

Concentrated Sulfuric

Acid
98.08 1 mL Catalytic

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 2-methoxy-6-nitrobenzoic acid (5.0 g).
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Add methanol (50 mL) to the flask and stir the suspension.

Carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate

solution (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane mixture) to obtain pure Methyl 2-methoxy-6-nitrobenzoate.

Expected Yield: 75-85%

Method 2: Esterification using Thionyl Chloride
This method proceeds via the formation of a more reactive acyl chloride intermediate.

Reagents and Quantities:

Reagent M.W. ( g/mol ) Amount Molar Equiv.

2-methoxy-6-

nitrobenzoic acid
197.14 5.0 g 1.0

Thionyl Chloride 118.97 2.5 mL 1.5

Methanol 32.04 30 mL Excess

Dichloromethane

(DCM)
84.93 50 mL -
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Procedure:

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend

2-methoxy-6-nitrobenzoic acid (5.0 g) in dry dichloromethane (50 mL).

Add thionyl chloride (2.5 mL) dropwise to the suspension at 0 °C (ice bath).

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

Cool the mixture and remove the solvent and excess thionyl chloride under reduced

pressure.

To the resulting crude acyl chloride, carefully add methanol (30 mL) at 0 °C.

Stir the mixture at room temperature for 1 hour.

Remove the excess methanol under reduced pressure.

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate

solution (2 x 30 mL) and brine (30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude

product.

Purify by column chromatography as described in Method 1.

Expected Yield: 85-95%

Visualized Workflows

Reaction Setup Work-up Purification

2-methoxy-6-nitrobenzoic acid
+ Methanol Add H₂SO₄ (cat.) Reflux (4-6h) Cool to RT Evaporate Methanol Dissolve in EtOAc

Wash with NaHCO₃ & Brine Dry over Na₂SO₄ Concentrate Column Chromatography Methyl 2-methoxy-6-nitrobenzoate

Click to download full resolution via product page
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Caption: Workflow for Fischer Esterification.

Acyl Chloride Formation Esterification & Work-up Purification

2-methoxy-6-nitrobenzoic acid
+ Dry DCM Add SOCl₂ at 0°C Reflux (2h) Evaporate DCM & SOCl₂ Add Methanol at 0°C Stir at RT (1h) Evaporate Methanol Dissolve in EtOAc

Wash with NaHCO₃ & Brine Dry over Na₂SO₄ Concentrate Column Chromatography Methyl 2-methoxy-6-nitrobenzoate

Click to download full resolution via product page

Caption: Workflow for Esterification via Thionyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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